

# Platrol: An Obscure Molecule with Limited Data

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## Compound of Interest

Compound Name: *Platrol*

Cat. No.: *B10801109*

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An in-depth analysis of the available scientific literature and chemical databases reveals a significant lack of information regarding the chemical compound "**Platrol**." While a unique chemical entity with this name is cataloged, there is no evidence of its synthesis, biological activity, or any associated experimental research.

A singular entry for a compound designated as "**Platrol**" exists in the PubChem database, a comprehensive repository of chemical substances and their properties maintained by the U.S. National Institutes of Health.<sup>[1]</sup> This entry assigns **Platrol** the Chemical Abstracts Service (CAS) number 852055-88-0 and the molecular formula C<sub>13</sub>H<sub>15</sub>NO<sub>6</sub>.<sup>[1]</sup> The systematic IUPAC name for this structure is (2S,3R)-3-(2-acetyloxybenzoyl)oxy-2-aminobutanoic acid.<sup>[1]</sup>

Despite this formal identification, extensive searches for "**Platrol**," its molecular formula, and its IUPAC name have yielded no peer-reviewed research articles, patents detailing its application, or any documented experimental protocols. The available data is limited to computational predictions of its chemical and physical properties.

## Chemical Structure and Computed Properties

The chemical structure of **Platrol**, as defined by its IUPAC name, indicates it is a derivative of the amino acid L-threonine. Specifically, it is an ester formed between the hydroxyl group of L-threonine and 2-acetoxybenzoic acid (aspirin).

Table 1: Computed Physicochemical Properties of **Platrol**<sup>[1]</sup>

| Property                          | Value              | Source  |
|-----------------------------------|--------------------|---------|
| Molecular Weight                  | 281.26 g/mol       | PubChem |
| Molecular Formula                 | C13H15NO6          | PubChem |
| XLogP3-AA                         | 0.8                | PubChem |
| Hydrogen Bond Donor Count         | 2                  | PubChem |
| Hydrogen Bond Acceptor Count      | 6                  | PubChem |
| Rotatable Bond Count              | 6                  | PubChem |
| Exact Mass                        | 281.089937 g/mol   | PubChem |
| Monoisotopic Mass                 | 281.089937 g/mol   | PubChem |
| Topological Polar Surface Area    | 114 Å <sup>2</sup> | PubChem |
| Heavy Atom Count                  | 20                 | PubChem |
| Formal Charge                     | 0                  | PubChem |
| Complexity                        | 419                | PubChem |
| Isotope Atom Count                | 0                  | PubChem |
| Defined Atom Stereocenter Count   | 2                  | PubChem |
| Undefined Atom Stereocenter Count | 0                  | PubChem |
| Defined Bond Stereocenter Count   | 0                  | PubChem |
| Undefined Bond Stereocenter Count | 0                  | PubChem |
| Covalently-Bonded Unit Count      | 1                  | PubChem |
| Compound Is Canonicalized         | Yes                | PubChem |

Note: All data in this table are computationally derived and have not been experimentally verified.

## Biological Activity and Signaling Pathways

There is no available information in the scientific literature regarding the biological activity of **Platrol**. Consequently, no signaling pathways involving this compound have been described or proposed. The absence of such data makes it impossible to create any visualizations or diagrams related to its mechanism of action.

## Experimental Protocols

The lack of published research on **Platrol** means there are no established experimental protocols for its synthesis, purification, or analysis.

## Conclusion

Based on the current state of publicly available scientific information, **Platrol** appears to be a theoretical or uninvestigated chemical entity. While its structure is defined and its basic properties have been computationally estimated, there is no evidence to suggest it has been synthesized or studied in a laboratory setting. Therefore, the core requirements for an in-depth technical guide, including experimental data, protocols, and signaling pathway diagrams, cannot be met at this time. Further research would be necessary to elucidate the chemical and biological properties of this compound.

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## References

- 1. Platrol | C13H15NO6 | CID 57343743 - PubChem [pubchem.ncbi.nlm.nih.gov]
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